N-{[(2E)-1-acetyl-2-benzylidenehydrazinyl]carbonothioyl}acetamide
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Overview
Description
13-DIACETYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]THIOUREA is a thiourea derivative known for its diverse applications in organic synthesis and biological research.
Preparation Methods
The synthesis of 13-DIACETYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]THIOUREA typically involves the reaction of diacetyl monoxime with phenylmethylideneamine under acidic conditions. The reaction is carried out in the presence of sulfuric acid, phosphoric acid, thiosemicarbazide, and ferric chloride, which produce a chromophore with a peak absorbance at 520 nm . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
13-DIACETYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or amines.
Scientific Research Applications
13-DIACETYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Its derivatives have shown promising results in the treatment of cancer, Alzheimer’s disease, and infectious diseases.
Industry: It is utilized in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 13-DIACETYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]THIOUREA involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 13-DIACETYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]THIOUREA include other thiourea derivatives such as:
- 1-Acetyl-3-phenylthiourea
- 1-Benzoyl-3-phenylthiourea
- 1-(4-Methylphenyl)-3-phenylthiourea These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 13-DIACETYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]THIOUREA lies in its specific diacetyl and phenylmethylideneamine groups, which confer distinct properties and applications .
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-[acetyl-[(E)-benzylideneamino]carbamothioyl]acetamide |
InChI |
InChI=1S/C12H13N3O2S/c1-9(16)14-12(18)15(10(2)17)13-8-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,16,18)/b13-8+ |
InChI Key |
FQCKBQFPEOJYRL-MDWZMJQESA-N |
Isomeric SMILES |
CC(=O)NC(=S)N(C(=O)C)/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(=S)N(C(=O)C)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
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